Cas no 2137899-72-8 (7-heptyl-4H,5H,6H,7H-furo2,3-cpyridine)

7-heptyl-4H,5H,6H,7H-furo2,3-cpyridine structure
2137899-72-8 structure
Product Name:7-heptyl-4H,5H,6H,7H-furo2,3-cpyridine
CAS No:2137899-72-8
MF:C14H23NO
MW:221.338524103165
CID:5825115
PubChem ID:165478162
Update Time:2025-07-25

7-heptyl-4H,5H,6H,7H-furo2,3-cpyridine Chemical and Physical Properties

Names and Identifiers

    • 7-heptyl-4H,5H,6H,7H-furo2,3-cpyridine
    • 2137899-72-8
    • EN300-1076737
    • 7-heptyl-4H,5H,6H,7H-furo[2,3-c]pyridine
    • Inchi: 1S/C14H23NO/c1-2-3-4-5-6-7-13-14-12(8-10-15-13)9-11-16-14/h9,11,13,15H,2-8,10H2,1H3
    • InChI Key: BOYKWRLAQOOZEC-UHFFFAOYSA-N
    • SMILES: O1C=CC2CCNC(C1=2)CCCCCCC

Computed Properties

  • Exact Mass: 221.177964357g/mol
  • Monoisotopic Mass: 221.177964357g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 6
  • Complexity: 195
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.9
  • Topological Polar Surface Area: 25.2Ų

7-heptyl-4H,5H,6H,7H-furo2,3-cpyridine Pricemore >>

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Additional information on 7-heptyl-4H,5H,6H,7H-furo2,3-cpyridine

Introduction to 7-heptyl-4H,5H,6H,7H-furo[2,3-c]pyridine (CAS No. 2137899-72-8)

7-heptyl-4H,5H,6H,7H-furo[2,3-c]pyridine, identified by its Chemical Abstracts Service (CAS) number 2137899-72-8, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural and functional properties. This compound belongs to the furo[2,3-c]pyridine class, a scaffold that has been increasingly explored for its potential in drug discovery and development. The presence of a heptyl side chain in the molecule introduces additional conformational flexibility, which can influence its biological activity and interactions with biological targets.

The structural framework of 7-heptyl-4H,5H,6H,7H-furo[2,3-c]pyridine consists of a fused ring system comprising a furan ring and a pyridine ring. This type of fused heterocycle is known for its ability to mimic natural products and bioactive molecules, making it a valuable scaffold for medicinal chemists. The compound's molecular structure suggests potential interactions with various biological receptors and enzymes, which has led to its investigation in several pharmacological contexts.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding affinities and mechanisms of action of 7-heptyl-4H,5H,6H,7H-furo[2,3-c]pyridine with high precision. Studies have indicated that this compound may exhibit inhibitory effects on certain kinases and other enzymes involved in cancer pathways. The heptyl group enhances solubility and bioavailability, which are critical factors in drug design. Additionally, the furo[2,3-c]pyridine core has been shown to be compatible with various functional groups that can be introduced to modulate activity.

In the realm of medicinal chemistry, the synthesis of 7-heptyl-4H,5H,6H,7H-furo[2,3-c]pyridine has been optimized through multiple routes to improve yield and purity. Transition metal-catalyzed reactions have played a pivotal role in constructing the fused ring system efficiently. The use of palladium and copper catalysts has been particularly effective in facilitating cyclization reactions that form the core structure of this compound. These synthetic strategies align with green chemistry principles by minimizing waste and improving reaction efficiency.

The pharmacological profile of 7-heptyl-4H,5H,6H,7H-furo[2,3-c]pyridine has been explored in several preclinical studies. Researchers have focused on its potential as an anti-inflammatory agent due to its ability to modulate cytokine production pathways. Additionally, the compound has shown promise in models of neurodegenerative diseases by interacting with specific receptors in the central nervous system. The heptyl substituent appears to enhance penetration across the blood-brain barrier, which could be advantageous for central nervous system therapies.

One of the most intriguing aspects of 7-heptyl-4H,5H,6H,7H-furo[2,3-c]pyridine is its structural versatility. By introducing different functional groups at various positions within the furo[2,3-c]pyridine scaffold, chemists can generate a library of derivatives with tailored biological activities. This approach has led to the identification of several lead compounds that are currently undergoing further optimization for clinical development. The heptyl side chain provides a handle for further derivatization while maintaining overall molecular stability.

The role of computational methods in studying 7-heptyl-4H,5H,6H,7H-furo[2,3-c]pyridine cannot be overstated. Molecular dynamics simulations have revealed insights into how this compound interacts with biological targets at an atomic level. These simulations have helped predict binding modes and affinity constants with remarkable accuracy. Furthermore, virtual screening techniques have been employed to identify potential drug candidates derived from this scaffold that may exhibit improved pharmacokinetic properties.

In conclusion,7-heptyl-4H,5H,6H,7H-furo[2,3-c]pyridine (CAS No. 2137899-72-8) represents a promising pharmacological entity with diverse applications in drug discovery and development. Its unique structural features make it an attractive scaffold for designing novel therapeutics targeting various diseases. As research continues to uncover new biological functions associated with furo[2,3-c]pyridines, compounds like this one are likely to play an increasingly important role in modern medicine.

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